

synthesis of 3-lodobenzoic acid from 3aminobenzoic acid

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Synthesis of 3-lodobenzoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-iodobenzoic acid** from 3-aminobenzoic acid. The primary method described is the diazotization of the precursor followed by a Sandmeyer-type reaction with potassium iodide. This document provides a comprehensive overview of the chemical transformation, including detailed experimental protocols, a summary of quantitative data, and illustrations of the reaction mechanism and experimental workflow.

Overview of the Synthesis

The conversion of 3-aminobenzoic acid to **3-iodobenzoic acid** is a well-established synthetic route in organic chemistry. The process involves two key steps:

• Diazotization: The primary amine group of 3-aminobenzoic acid is converted into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric acid or hydrochloric acid. This reaction is conducted at low temperatures (0-10°C) to ensure the stability of the diazonium salt.



• Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the substitution with the iodide ion to form the final product, **3-iodobenzoic acid**.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported procedures for the synthesis of **3-iodobenzoic acid**.

Parameter	Value	Reference
Starting Material	3-Aminobenzoic Acid	-
Reagents	Sodium Nitrite, Sulfuric Acid, Potassium Iodide	[1]
Reaction Temperature	0-10°C (Diazotization)	[1]
Reaction Time	Boiling for 12 minutes (lodination)	[1]
Reported Yield	Not specified in detail	[1]
Melting Point	185-189°C	[2]
Purification Method	Recrystallization from water and ethanol	[1]

Detailed Experimental Protocol

This protocol is a composite of established procedures, designed to provide a clear and reproducible method for the synthesis of **3-iodobenzoic acid**.

Materials and Equipment:

- 3-Aminobenzoic acid
- Concentrated sulfuric acid
- Sodium nitrite



- · Potassium iodide
- Sodium thiosulfate
- Deionized water
- Ethanol
- Ice
- Beakers and Erlenmeyer flasks
- Stirring apparatus (magnetic stirrer and stir bar)
- · Buchner funnel and filter paper
- · Heating mantle or water bath
- Thermometer
- pH paper or meter

Procedure:

- Preparation of the Diazonium Salt Solution:
 - In a suitable reactor or beaker, add 3-aminobenzoic acid and a dilute solution of sulfuric acid.
 - Cool the mixture to 0-10°C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 10°C throughout the addition.
 - After the complete addition of the sodium nitrite solution, continue stirring for a short period to ensure the completion of the diazotization reaction.
- Iodination Reaction:



- Filter the cold diazonium salt solution to remove any impurities.
- To the filtrate, add a solution of potassium iodide with vigorous stirring.
- After the addition is complete, gently heat the reaction mixture to boiling for approximately
 12 minutes, or until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Collect the crude 3-iodobenzoic acid by vacuum filtration using a Buchner funnel.
 - Wash the crude product with a dilute solution of sodium thiosulfate to remove any residual iodine.
 - Further wash the product with cold water.
 - For purification, recrystallize the crude 3-iodobenzoic acid from a mixture of water and ethanol.[1]
 - Dry the purified crystals to obtain the final product.

Characterization:

The identity and purity of the synthesized **3-iodobenzoic acid** can be confirmed by various analytical techniques, including:

- Melting Point: The melting point should be in the range of 185-189°C.[2]
- Spectroscopy:
 - ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons.
 - ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.

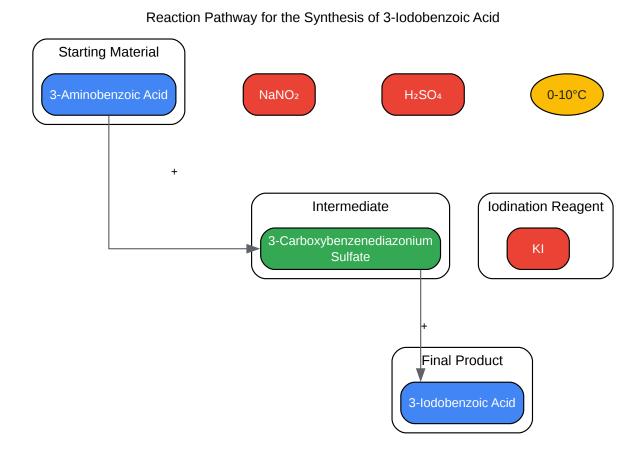


• IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as aromatic C-H and C-I stretching.

Visualizing the Process

Reaction Pathway:

The following diagram illustrates the chemical transformation from 3-aminobenzoic acid to **3-iodobenzoic acid**.



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Caption: Chemical transformation from 3-aminobenzoic acid to **3-iodobenzoic acid**.

Experimental Workflow:



This diagram outlines the key steps in the experimental procedure for the synthesis of **3**-iodobenzoic acid.

Diazotization of 3-Aminobenzoic Acid (0-10°C) Filtration of Diazonium Salt Solution Addition of KI and Heating Cooling to Room Temperature Vacuum Filtration of Crude Product Washing with Na₂S₂O₃ and Water Recrystallization from Water/Ethanol Drying of Pure Product End

Experimental Workflow for 3-Iodobenzoic Acid Synthesis



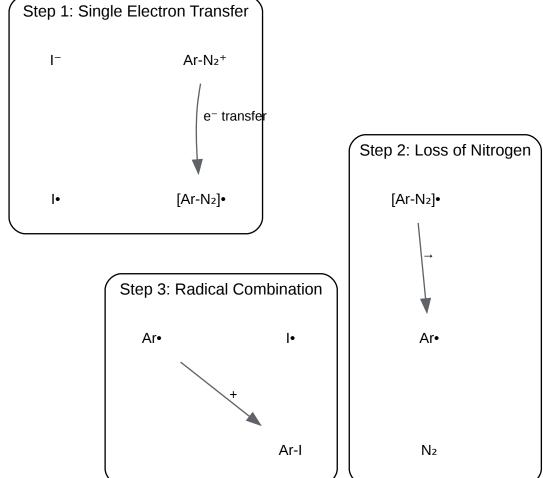
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Caption: Step-by-step workflow for the synthesis of **3-iodobenzoic acid**.

Reaction Mechanism:

The reaction of the aryl diazonium salt with iodide is a variation of the Sandmeyer reaction and is believed to proceed through a radical mechanism.

Proposed Reaction Mechanism n 1: Single Electron Transfer



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Caption: Proposed radical mechanism for the iodination of the diazonium salt.



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References

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